![molecular formula C10H19NO B2689793 [4-(But-3-en-1-yl)oxan-4-yl]methanamine CAS No. 1864747-28-3](/img/structure/B2689793.png)
[4-(But-3-en-1-yl)oxan-4-yl]methanamine
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Overview
Description
“[4-(But-3-en-1-yl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C10H19NO . It is also known as 2H-Pyran-4-methanamine, 4-(3-buten-1-yl)tetrahydro .
Molecular Structure Analysis
The molecular weight of “[4-(But-3-en-1-yl)oxan-4-yl]methanamine” is 169.26 . The structure includes a but-3-en-1-yl group attached to an oxan-4-yl group, which is further attached to a methanamine group .Scientific Research Applications
- CPP exhibits remarkable nonlinear optical properties. Second and third harmonic generation studies confirm its potential in this area. At five different characteristic wavelengths, CPP outperforms standard urea by 56 and 158 times, respectively. These properties make it suitable for optoelectronic device fabrication .
- Due to its high static and dynamic polarizability, CPP could find applications in electrooptic devices. Its superior properties make it a candidate for optical switching, memory devices, and signal processing .
- While not directly related to CPP, persistent luminescence elastomers are an interesting field. These elastomers maintain robust optical properties even after stretching. CPP derivatives could potentially contribute to this area .
Nonlinear Optics
Electrooptic Devices
Persistent Luminescence Elastomers
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-but-3-enyloxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2H,1,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQAZYULJQHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCOCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(But-3-en-1-yl)oxan-4-yl]methanamine |
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